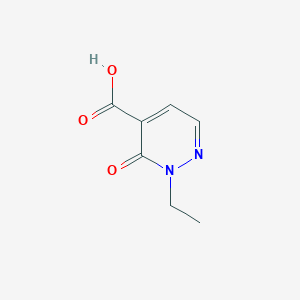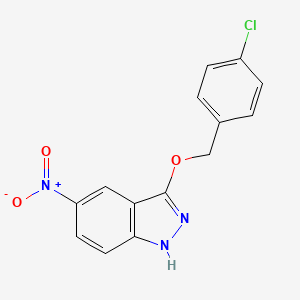
3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a 4-chlorobenzyl group and a nitro group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of indazole to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Major Products Formed
Reduction: The major product formed is 3-((4-Chlorobenzyl)oxy)-5-amino-1H-indazole.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorobenzyl group may enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorobenzyl)oxy)benzaldehyde
- 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde
Uniqueness
3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole is unique due to the presence of both a nitro group and a chlorobenzyl group on the indazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H10ClN3O3 |
|---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-5-nitro-1H-indazole |
InChI |
InChI=1S/C14H10ClN3O3/c15-10-3-1-9(2-4-10)8-21-14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,8H2,(H,16,17) |
InChI Key |
AGCVMUOQOUGWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
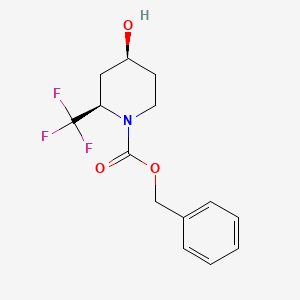
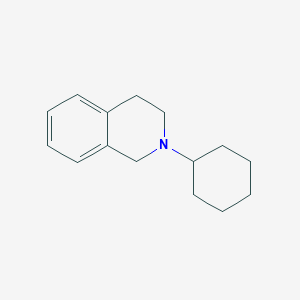
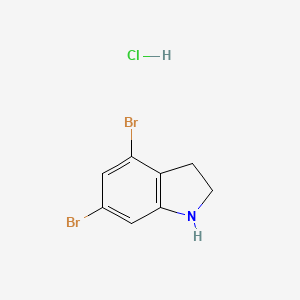
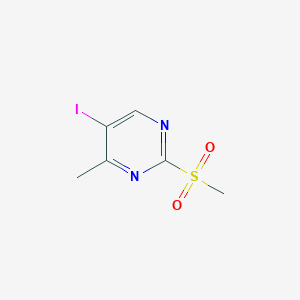
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
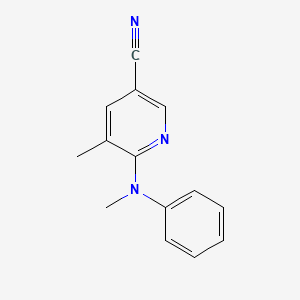
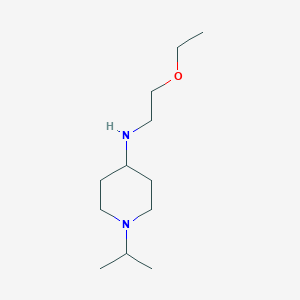
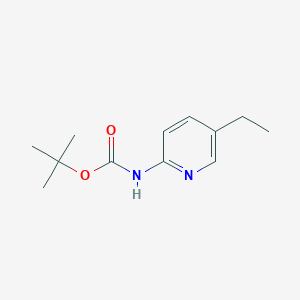
![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
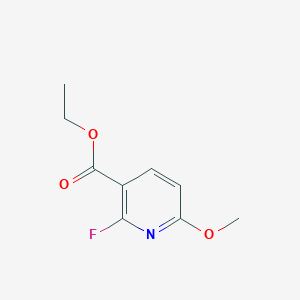
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
